Ganoderinsäure B

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ganodericsäure B hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Medizin: Ganodericsäure B wird ausgiebig auf ihre Antikrebs-, entzündungshemmenden und immunmodulatorischen Wirkungen untersucht.

5. Wirkmechanismus

Ganodericsäure B übt ihre Wirkungen durch mehrere molekulare Ziele und Pfade aus:

Wirkmechanismus

Target of Action

Ganoderic acid B, a triterpene compound isolated from Ganoderma lucidum , has been identified to target several proteins and pathways. It acts as a telomerase inhibitor, inhibiting the activation of Epstein-Barr virus (EBV) antigens . Additionally, it is a moderate inhibitor of HIV-1 protease .

Mode of Action

The mode of action of Ganoderic acid B is primarily through its interaction with its targets. As a telomerase inhibitor, it prevents the activation of EBV antigens, thereby potentially reducing the proliferation of EBV-infected cells . As an HIV-1 protease inhibitor, it may interfere with the life cycle of the HIV virus, preventing the maturation of viral proteins and the production of infectious viral particles .

Biochemical Pathways

Ganoderic acid B is a product of the mevalonate pathway . The initial substrate, acetyl-coenzyme A (Acetyl-CoA), is condensed by acetyl-CoA acetyltransferase (AACT) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced by 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) to produce mevalonate . This pathway is crucial for the biosynthesis of triterpenes, including Ganoderic acid B .

Result of Action

The molecular and cellular effects of Ganoderic acid B’s action are primarily related to its inhibitory effects on telomerase and HIV-1 protease . These actions could potentially lead to a reduction in the proliferation of EBV-infected cells and the production of infectious HIV viral particles, respectively .

Action Environment

The production of Ganoderic acid B is influenced by various environmental factors. For instance, the biosynthesis of Ganoderic acids in Ganoderma lucidum is regulated by environmental and genetic factors . The producing mushroom requires specific cultivation conditions for optimal production . Understanding these factors can help optimize the production of Ganoderic acid B and potentially influence its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Ganoderic acid B plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, ganoderic acid B inhibits the activation of Epstein-Barr virus (EBV) antigens by acting as a telomerase inhibitor . Additionally, it has been shown to moderately inhibit HIV-1 protease, thereby affecting viral replication . These interactions highlight the compound’s potential in antiviral therapies.

Cellular Effects

Ganoderic acid B exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ganoderic acid B has been found to induce apoptosis in cancer cells by regulating the expression of apoptosis-related genes and proteins . It also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of ganoderic acid B involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, ganoderic acid B inhibits the activity of certain cytochrome P450 enzymes involved in the biosynthesis of sterols . This inhibition affects the production of sterols, which are essential components of cell membranes and precursors for steroid hormones.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ganoderic acid B change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that ganoderic acid B remains stable under specific conditions, maintaining its bioactivity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy .

Dosage Effects in Animal Models

The effects of ganoderic acid B vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, ganoderic acid B can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Ganoderic acid B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized through the mevalonate pathway, which is responsible for the biosynthesis of terpenoids . This pathway involves multiple steps, including the conversion of acetyl-CoA to mevalonate and the subsequent formation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) . These intermediates are further processed to produce ganoderic acid B and other related compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ganoderic acid B is primarily obtained through the cultivation of Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, where acetyl-coenzyme A is converted into various intermediates, eventually leading to the formation of triterpenoids . The initial substrate, acetyl-coenzyme A, is condensed by acetyl-coenzyme A acetyltransferase to produce 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced by 3-hydroxy-3-methylglutaryl-coenzyme A reductase to produce mevalonate .

Industrial Production Methods: Industrial production of ganoderic acid B involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids . Genetic engineering and metabolic pathway optimization are also explored to increase production efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ganodericsäure B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen:

Substitution: Halogenierungs- und Alkylierungsreaktionen werden mit Reagenzien wie Halogenen und Alkylhalogeniden durchgeführt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Ganodericsäure B mit erhöhter Bioaktivität. Diese Derivate werden auf ihre potenziellen therapeutischen Anwendungen untersucht .

Vergleich Mit ähnlichen Verbindungen

Ganodericsäure B wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Ganodericsäure A, Ganodericsäure C und Lucidensäuren:

Ganodericsäure A: Ähnlich in der Struktur, unterscheidet sich jedoch in bestimmten funktionellen Gruppen, was zu Variationen in der Bioaktivität führt.

Ganodericsäure C: Ein weiteres Triterpenoid mit unterschiedlichen pharmakologischen Eigenschaften.

Lucidensäuren: Eine Gruppe von Triterpenoiden aus Ganoderma lucidum mit unterschiedlichen strukturellen Merkmalen und biologischen Aktivitäten.

Ganodericsäure B zeichnet sich durch ihre einzigartige Kombination pharmakologischer Wirkungen und ihr Potenzial für therapeutische Anwendungen aus.

Eigenschaften

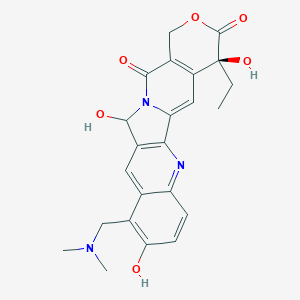

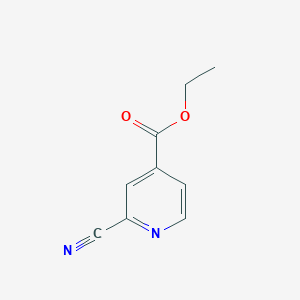

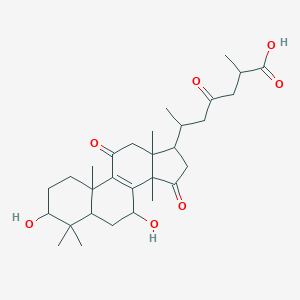

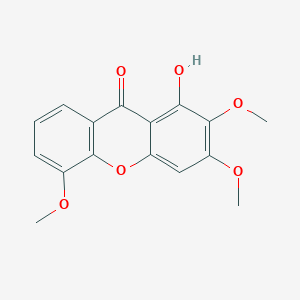

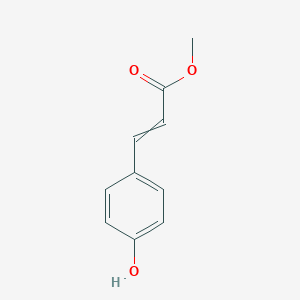

IUPAC Name |

6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-22,32,34H,8-14H2,1-7H3,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPLEHFGBRFRKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganoderic acid B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81907-61-1 | |

| Record name | Ganoderic acid B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)

![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)